(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine
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Overview
Description
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of two methoxymethyl groups and two methyl groups attached to the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler pyrrolidine derivative.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a simpler pyrrolidine derivative.
Substitution: Formation of new pyrrolidine derivatives with different functional groups.
Scientific Research Applications
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinylmethanol: A similar compound with a different substituent on the pyrrolidine ring.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is unique due to its specific combination of methoxymethyl and methyl groups, which confer distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
2901043-04-5 |
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Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3S,4R)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine |
InChI |
InChI=1S/C10H21NO2/c1-9(7-12-3)5-11-6-10(9,2)8-13-4/h11H,5-8H2,1-4H3/t9-,10+ |
InChI Key |
VGSUIOOWZIMBDH-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@]1(CNC[C@@]1(C)COC)COC |
Canonical SMILES |
CC1(CNCC1(C)COC)COC |
Origin of Product |
United States |
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